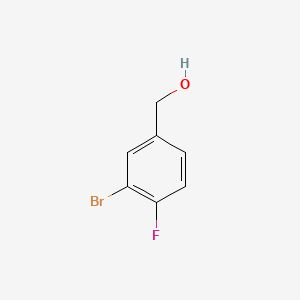

3-Bromo-4-fluorobenzyl alcohol

Vue d'ensemble

Description

3-Bromo-4-fluorobenzyl alcohol is an organic compound with the molecular formula C7H6BrFO. It is a colorless to pale yellow liquid that belongs to the class of benzyl alcohols. This compound is used in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-4-fluorobenzyl alcohol can be achieved through several synthetic routes. One common method involves the reduction of 3-bromo-4-fluorobenzoic acid using hydride complexes. For example, 3-bromo-4-fluorobenzoic acid can be reduced with sodium borohydride in the presence of a diluent like isopropanol at temperatures between 0 and 50°C . Another method involves the reaction of 3-bromo-4-fluorobenzoyl fluoride with a hydride complex .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process may include additional steps for purification and isolation to ensure high purity and yield. The reaction conditions are optimized for scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-4-fluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-bromo-4-fluorobenzaldehyde.

Reduction: It can be further reduced to form 3-bromo-4-fluorobenzylamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as sodium hydroxide and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: 3-Bromo-4-fluorobenzaldehyde

Reduction: 3-Bromo-4-fluorobenzylamine

Substitution: Various substituted benzyl alcohol derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Pharmaceuticals

3-Bromo-4-fluorobenzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural properties make it particularly valuable for developing drugs targeting neurological disorders. For example, it has been utilized in synthesizing fatty acid amide hydrolase inhibitors, which are potential treatments for pain and anxiety disorders .

Case Study: FAAH Inhibitors

Research has demonstrated that derivatives of this compound can inhibit fatty acid amide hydrolase (FAAH) activity effectively. A study indicated that certain structural modifications in the compound enhanced its potency, making it a promising candidate for further drug development .

Organic Synthesis

Development of Complex Molecules

In organic chemistry, this compound is frequently employed to create complex molecules with desired biological activities. It facilitates reactions that lead to the formation of various functional groups, allowing chemists to explore new synthetic pathways .

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Benzyl derivatives | 85 | |

| Coupling with Phenols | Phenolic compounds | 90 | |

| Esterification | Esters | 75 |

Material Science

Formulation of Advanced Materials

The compound is also applied in material science for formulating advanced materials such as polymers and coatings. Its incorporation enhances chemical resistance and durability, making it suitable for various industrial applications .

Biochemical Research

Development of Probes

In biochemical studies, this compound plays a role in developing probes for studying enzyme activity and protein interactions. These probes are crucial for understanding cellular processes and mechanisms at the molecular level .

Fluorescent Labeling

Visualization in Microscopy

The presence of fluorine in the structure of this compound makes it suitable for fluorescent labeling applications. This property aids in the visualization of biological samples during microscopy, providing valuable insights into cellular dynamics and interactions .

Mécanisme D'action

The mechanism of action of 3-Bromo-4-fluorobenzyl alcohol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that can be studied for their biological activity. The pathways involved may include oxidation-reduction reactions and nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-fluorobenzyl alcohol

- 4-Bromo-2-fluorobenzyl alcohol

- 3-Bromo-4-chlorobenzyl alcohol

Uniqueness

3-Bromo-4-fluorobenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Activité Biologique

3-Bromo-4-fluorobenzyl alcohol is an organic compound with significant implications in pharmacology and organic chemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrF O

- Molecular Weight : 205.02 g/mol

- Boiling Point : 80 °C at 0.5 mmHg

The presence of bromine and fluorine atoms in the structure of this compound influences its reactivity and biological interactions due to their electronegativity and steric effects.

Synthesis

This compound can be synthesized through various methods, predominantly involving the reduction of 3-bromo-4-fluorobenzoyl fluoride using hydride complexes such as sodium boranate in the presence of suitable solvents like isopropanol . The following table summarizes the synthesis methods:

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Reduction | 3-Bromo-4-fluorobenzoyl fluoride + Sodium boranate | 0-50 °C in isopropanol | High purity |

| Esterification | 3-Bromo-4-fluorobenzoic acid + Alcohols | Varies with conditions | High yield |

Pharmacological Applications

This compound serves as an intermediate in synthesizing various pharmacologically active compounds. Its incorporation into drug candidates has been shown to enhance binding affinity to target receptors, potentially leading to improved therapeutic effects. Notably, it acts as a cytochrome P450 inhibitor , which can affect drug metabolism and lead to altered therapeutic outcomes when co-administered with other drugs.

Case Studies

-

Cytochrome P450 Interaction :

- A study demonstrated that this compound significantly inhibits specific cytochrome P450 enzymes, affecting the metabolism of co-administered drugs. This interaction highlights its role in predicting drug-drug interactions in clinical settings.

-

Catalyst Development :

- Research indicates that derivatives of this compound have been used to develop chiral catalysts for asymmetric synthesis, yielding high reaction rates and selectivity essential for producing enantiomerically pure pharmaceuticals.

Environmental Impact

The environmental toxicity of this compound has also been studied. It is considered a persistent organic pollutant, with research focusing on its effects on model organisms' physiology, reproduction, and survival. The findings suggest a need for careful handling and disposal to mitigate ecological risks.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-4-chlorobenzyl alcohol | Chlorine instead of fluorine | Different reactivity profile |

| 4-Bromo-3-fluorobenzyl alcohol | Position of bromine and fluorine swapped | Potentially different biological activity |

| 2-Bromo-5-fluorobenzyl alcohol | Different positions for bromine and fluorine | Variations in physical properties |

Propriétés

IUPAC Name |

(3-bromo-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVVROFWONXXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378399 | |

| Record name | 3-bromo-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77771-03-0 | |

| Record name | 3-Bromo-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.